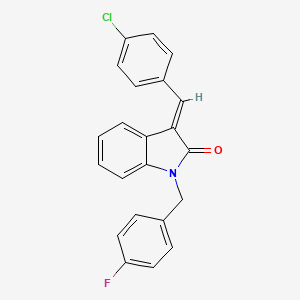
Anticancer agent 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 29: is a novel compound that has shown promising potential in the treatment of various types of cancer. It is part of a new generation of anticancer agents designed to target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique chemical structure and potent anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 29 involves a multi-step process that includes the reaction of 2-azido benzaldehydes with N-maleimide and dimethyl fumarate. This one-pot synthesis reaction includes denitrogenation of azide, benzisoxazole formation, and aza-Diels–Alder cycloaddition . The reaction conditions typically involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures .
Industrial Production Methods
For industrial production, continuous flow synthesis has been demonstrated as an effective method. This approach allows for the preparation of multigram quantities of this compound and its building blocks in a short time . The continuous flow synthesis method is advantageous due to its scalability and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 29 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure optimal yields and product purity .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which have been shown to possess enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 29 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: Researchers use it to investigate the molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: Clinical trials are underway to evaluate its efficacy and safety in treating different types of cancer.
Industry: It is being explored for use in the development of new anticancer drugs and therapies
Wirkmechanismus
The mechanism of action of Anticancer agent 29 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival. It targets enzymes related to folic acid metabolism, such as dihydrofolate reductase, which catalyzes the conversion of dihydrofolate to tetrahydrofolate . By blocking these enzymes, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell division and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: An antimetabolite that also targets dihydrofolate reductase.
Chlorambucil: An alkylating agent used to treat various cancers.
Baicalein: A natural compound with anticancer properties.
Uniqueness
Anticancer agent 29 is unique due to its specific molecular structure and the ability to target multiple pathways involved in cancer cell survival. Unlike other compounds, it has shown a broader spectrum of activity against different cancer types and has fewer side effects in preliminary studies .
Eigenschaften
Molekularformel |
C22H15ClFNO |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1-[(4-fluorophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C22H15ClFNO/c23-17-9-5-15(6-10-17)13-20-19-3-1-2-4-21(19)25(22(20)26)14-16-7-11-18(24)12-8-16/h1-13H,14H2/b20-13+ |
InChI-Schlüssel |
PFHUFWNFTOQYSB-DEDYPNTBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C(=O)N2CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



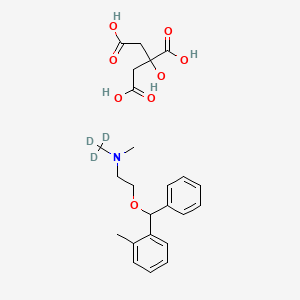
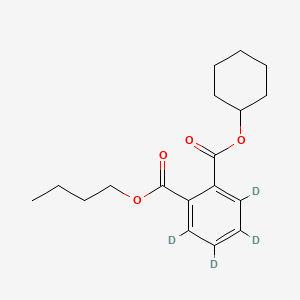
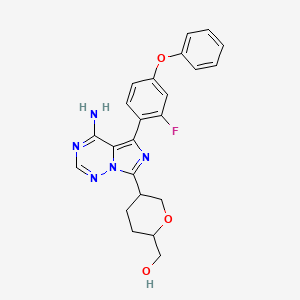

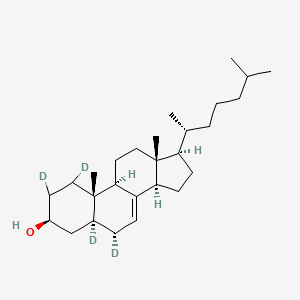
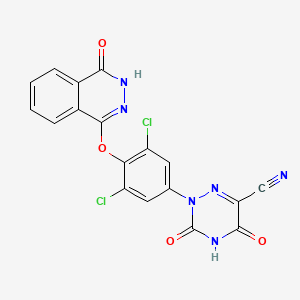



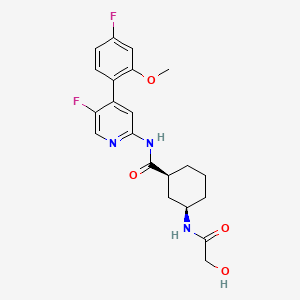
![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
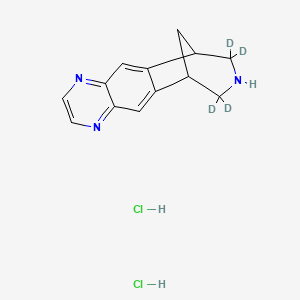
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
